Nelfinavir mesylate

Catalog No.
S007595
CAS No.
159989-65-8
M.F
C33H49N3O7S2
M. Wt
663.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nelfinavir mesylate

CAS Number

159989-65-8

Product Name

Nelfinavir mesylate

IUPAC Name

(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide;methanesulfonic acid

Molecular Formula

C33H49N3O7S2

Molecular Weight

663.9 g/mol

InChI

InChI=1S/C32H45N3O4S.CH4O3S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4;1-5(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39);1H3,(H,2,3,4)/t22-,23+,26-,27-,29+;/m0./s1

InChI Key

NQHXCOAXSHGTIA-SKXNDZRYSA-N

SMILES

CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O.CS(=O)(=O)O

Solubility

In water, 4,500 mg/L at 25 °C
Solubility (mg/g): 70 in glycerin; >100 in propylene glycol; >200 in PEG 400
Very soluble in methanol, ethanol, and acetonitrile. Practically insoluble in soybean oil, mineral oil.

Synonyms

AG 1343; AG-1343; AG1343; Mesylate, Nelfinavir; Monomethane Sulfonate, Nelfinavir; Nelfinavir; Nelfinavir Mesylate; Nelfinavir Monomethane Sulfonate; Sulfonate, Nelfinavir Monomethane; Viracept

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O.CS(=O)(=O)O

Isomeric SMILES

CC1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O.CS(=O)(=O)O

Description

The exact mass of the compound Nelfinavir mesylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 4,500 mg/l at 25 °csolubility (mg/g): 70 in glycerin; >100 in propylene glycol; >200 in peg 400very soluble in methanol, ethanol, and acetonitrile. practically insoluble in soybean oil, mineral oil.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 722664. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines. It belongs to the ontological category of methanesulfonate salt in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Antiviral Studies

  • Understanding HIV replication: Nelfinavir mesylate's ability to inhibit the HIV protease enzyme makes it a crucial tool for researchers studying the viral replication cycle. By investigating how the drug affects virus production, scientists can gain insights into potential targets for new antiviral therapies [].
  • Development of drug-resistant strains: Research using nelfinavir mesylate helps scientists understand how HIV develops resistance to protease inhibitors. By studying how the virus mutates in response to the drug, researchers can develop strategies to combat resistance and improve treatment efficacy.
  • Combination therapy research: Nelfinavir mesylate is often used in combination with other antiretroviral drugs in research settings. This allows scientists to evaluate the effectiveness of different drug combinations and identify synergistic effects for optimal HIV treatment regimens [].

Nelfinavir mesylate is an antiretroviral medication primarily used in the treatment of human immunodeficiency virus (HIV) infection. It is a potent inhibitor of the HIV protease enzyme, which plays a crucial role in the maturation of viral particles. By inhibiting this enzyme, nelfinavir prevents the cleavage of the gag-pol polyprotein, leading to the production of immature and noninfectious viral particles . The compound is administered orally and is often prescribed in combination with other antiviral agents to enhance therapeutic efficacy and reduce the risk of viral resistance .

Chemical Properties

  • Chemical Formula: C₃₃H₄₉N₃O₇S₂
  • Molecular Weight: 663.89 g/mol
  • CAS Number: 159989-65-8
  • IUPAC Name: (3S,4aS,8aS)-N-tert-butyl-2-[(2R,3R)-2-hydroxy-3-{[hydroxy(3-hydroxy-2-methylphenyl)methylidene]amino}-4-(phenylsulfanyl)butyl]-decahydroisoquinoline-3-carboximidic acid; methanesulfonic acid .

Nelfinavir mesylate acts as a competitive inhibitor of the HIV-1 protease enzyme. This enzyme plays a vital role in the viral replication cycle by cleaving precursor proteins into functional viral components. By binding to the active site of the protease, nelfinavir mesylate prevents the enzyme from performing its function, leading to the production of immature, non-infectious viral particles.

Nelfinavir mesylate is generally well-tolerated, but some side effects can occur, including:

  • Gastrointestinal disturbances (diarrhea, nausea, vomiting)
  • Headache
  • Fatigue
  • Hyperbilirubinemia (elevated bilirubin levels)
  • Skin rash
, primarily involving metabolic processes in the liver. It is extensively metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19, resulting in several oxidative metabolites. The major metabolite retains antiviral activity comparable to that of nelfinavir itself .

Key Reactions:

  • Oxidation: Nelfinavir is oxidized to form metabolites that may exhibit varying degrees of biological activity.
  • Conjugation: Metabolites may undergo conjugation reactions to facilitate excretion.

Nelfinavir exhibits significant antiviral activity against HIV, specifically targeting the protease enzyme critical for viral replication. In addition to its primary function against HIV, nelfinavir has demonstrated activity against other viruses such as herpes simplex virus type 1 and Kaposi's sarcoma-associated herpesvirus .

Mechanism of Action

Nelfinavir acts as a competitive inhibitor of HIV protease, binding tightly to the enzyme and preventing it from processing viral proteins necessary for producing infectious virions. This unique binding mechanism may reduce cross-resistance with other protease inhibitors .

The synthesis of nelfinavir mesylate involves several steps, starting from precursor compounds that undergo various chemical transformations:

  • Formation of Nelfinavir: The initial synthesis involves creating the core structure through reactions that include amine coupling and cyclization.
  • Mesylation: Nelfinavir is then reacted with methanesulfonic acid to form nelfinavir mesylate, enhancing its solubility and bioavailability .

Nelfinavir has a notable interaction profile due to its metabolism via cytochrome P450 enzymes. Key interactions include:

  • Inhibitors of CYP3A4: Drugs like fluvoxamine can increase nelfinavir levels, leading to enhanced effects or toxicity.
  • Inducers of CYP3A4: Medications such as rifampicin can decrease nelfinavir levels, reducing its efficacy .

Adverse reactions commonly associated with nelfinavir include gastrointestinal issues such as diarrhea, headache, and abdominal pain. Serious effects may involve pancreatitis or altered liver function .

Several compounds share structural or functional similarities with nelfinavir mesylate. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
RitonavirHIV protease inhibitorStronger CYP3A4 inhibition
SaquinavirHIV protease inhibitorOlder generation drug with higher resistance
IndinavirHIV protease inhibitorRequires hydration to prevent crystallization
LopinavirHIV protease inhibitorOften combined with ritonavir for synergy

Nelfinavir stands out due to its unique binding characteristics and lower incidence of cross-resistance compared to other protease inhibitors .

Color/Form

White to off-white amorphous powder

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

663.30119326 g/mol

Monoisotopic Mass

663.30119326 g/mol

Heavy Atom Count

45

UNII

98D603VP8V

Related CAS

159989-64-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Viracept is indicated in antiretroviral combination treatment of human-immunodeficiency-virus (HIV-1)-infected adults, adolescents and children of three years of age and older. In protease-inhibitor (PI)-experienced patients, the choice of nelfinavir should be based on individual viral resistance testing and treatment history.

Therapeutic Uses

HIV Protease Inhibitors.
HIV protease inhibitors are associated with HIV protease inhibitor-related lipodystrophy syndrome. Researchers hypothesized that liposarcomas would be similarly susceptible to the apoptotic effects of an HIV protease inhibitor, nelfinavir. We conducted a phase I trial of nelfinavir for liposarcomas. There was no limit to prior chemotherapy. The starting dose was 1,250 mg twice daily (Level 1). Doses were escalated in cohorts of three to a maximally evaluated dose of 4,250 mg (Level 5). One cycle was 28 days. Steady-state pharmacokinetics (PKs) for nelfinavir and its primary active metabolite, M8, were determined at Levels 4 (3,000 mg) and 5. Twenty subjects (13 males) were enrolled. Median (range) age was 64 years (37-81). One subject at Level 1 experienced reversible, grade 3 pancreatitis after 1 week and was replaced. No other dose-limiting toxicities were observed. Median (range) number of cycles was 3 (0.6-13.5). Overall best responses observed were 1 partial response, 1 minor response, 4 stable disease, and 13 progressive disease. Mean peak plasma levels and AUCs for nelfinavir were higher at Level 4 (7.3 mg/L; 60.9 mg/L X hr) than 5 (6.3 mg/L; 37.7 mg/L X hr). The mean ratio of M8: nelfinavir AUCs for both levels was approximately 1:3. PKs demonstrate auto-induction of nelfinavir clearance at the doses studied, although the mechanism remains unclear. Peak plasma concentrations were within range where anticancer activity was demonstrated in vitro. M8 metabolite is present at approximately 1/3 the level of nelfinavir and may also contribute to the anticancer activity observed.
Nelfinavir is indicated in the treatment of HIV infection when antiretroviral therapy is warranted. /Included in US product labeling/
A phase I/II dose-ranging open-label 28-day monotherapy study of the safety, pharmacokinetics, and antiviral activity of nelfinavir mesylate (Viracept), an inhibitor of human immunodeficiency virus (HIV)-1 protease, was done in 65 HIV-1-infected subjects. After 28 days, 54 responding subjects entered an open-label extension that allowed for the addition of nucleoside inhibitors of reverse transcriptase and dose escalation to maintain durability. The drug was well-tolerated and demonstrated robust antiviral activity, with demonstrable superiority of the 750 mg and 1000 mg three times daily regimens. Thirty subjects who continued to receive therapy at 12 months attained a persistent 1.6 log10 reduction in HIV RNA, accompanied by a mean increase in CD4 cells of 180-200/cu mm. Studies of viral genotype and phenotype after virus rebound revealed that the initial active site mutation allowing for nelfinavir resistance is mediated by a unique amino acid substitution in the HIV-1 protease D30N, which does not confer in vitro phenotypic cross-resistance to the currently available protease inhibitors.
For more Therapeutic Uses (Complete) data for NELFINAVIR MESYLATE (6 total), please visit the HSDB record page.

Pharmacology

Nelfinavir Mesylate is the mesylate salt form of nelfinavir, a synthetic antiviral agent that selectively binds to and inhibits human immunodeficiency virus (HIV) protease. Nelfinavir has activity against HIV 1 and 2.

MeSH Pharmacological Classification

HIV Protease Inhibitors

ATC Code

J05AE04

Mechanism of Action

The HIV-1 protease inhibitor nelfinavir (NFV) has off-target effects upon host enzymes, including inhibition of the 20S proteasome, resulting in activation of PP1. HIV-1-associated monocyte/macrophage activation, in part a result of systemically elevated levels of microbial products including LPS, is associated with risk of mortality, independent of viremia or CD4 T cell loss. This study tested the hypothesis that activation of protein phosphatases by NFV would reduce activation of monocytes/macrophages through dephosphorylation of signal transduction proteins. NFV uniquely blocked LPS-induced production by human monocyte-derived macrophages of the inflammatory cytokines TNF and IL-6, as well as sCD14. Although NFV failed to modulate NF-?B, NFV treatment reduced phosphorylation of AKT and MAPKs. Inhibition of PP2 with okadaic acid blocked the anti-inflammatory effect of NFV, whereas the PP1 inhibitor calyculin A failed to counter the anti-inflammatory effects of NFV. For in vivo studies, plasma sCD14 and LPS were monitored in a cohort of 31 pediatric HIV-1 patients for over 2 years of therapy. Therapy, including NFV, reduced sCD14 levels significantly compared with IDV or RTV, independent of ?LPS levels, VL, CD4 T cell frequency, or age. The hypothesis was supported as NFV induced activation of PP2 in macrophages, resulting in disruption of inflammatory cell signaling pathways. In vivo evidence supports that NFV may offer beneficial effects independent of antiviral activity by reducing severity of chronic innate immune activation in HIV-1 infection.
While the complete mechanism(s) of antiviral activity of nelfinavir has not been fully elucidated, nelfinavir apparently inhibits replication of human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2) by interfering with HIV protease. The drug, therefore, exerts a virustatic effect against retroviruses by acting as an HIV protease inhibitor.
Nelfinavir inhibits protease by reversibly binding to the active site, preventing polypeptide processing and subsequent viral maturation. Viral particles produced in the presence of nelfinavir are immature and noninfectious.
Unlike nucleoside reverse transcriptase inhibitors, the antiretroviral activity of nelfinavir does not depend on intracellular conversion to an active metabolite. Nelfinavir and other HIV protease inhibitors (e.g., amprenavir, indinavir, lopinavir, ritonavir, saquinavir) act at a different stage of the HIV replication cycle than other currently available antiretroviral agents, including nucleoside reverse transcriptase inhibitors and nonnucleoside reverse transcriptase inhibitors. Results of in vitro studies indicate that the antiretroviral effects of nelfinavir and nucleoside antiretroviral agents may be additive (didanosine or stavudine) or synergistic (lamivudine, zalcitabine, zidovudine). In vitro studies evaluating the antiretroviral effects of nelfinavir used with other HIV protease inhibitors (amprenavir, indinavir, ritonavir, saquinavir) has resulted in variable results ranging from antagonism to synergism.
Nelfinavir is a selective, competitive, reversible inhibitor of HIV protease. HIV protease, an aspartic endopeptidase that functions as a homodimer, plays an essential role in the HIV replication cycle and the formation of infectious virus. During HIV replication, HIV protease cleaves viral polypeptide products of the gag and gag-pol genes (i.e., p55 and p160) to form structural proteins of the virion core (i.e., p17, p24, p9, and p7) and essential viral enzymes (i.e., reverse transcriptase, integrase, and protease). By interfering with the formation of these essential proteins and enzymes, nelfinavir blocks maturation of the virus and causes the formation of nonfunctional, immature, noninfectious virions. Nelfinavir is active in both acutely and chronically infected cells since it targets the HIV replication cycle after translation and before assembly. Thus, the drug is active in chronically infected cells (e.g., monocytes, macrophages) that generally are not affected by nucleoside reverse transcriptase inhibitors (e.g., abacavir, didanosine, lamivudine, stavudine, zalcitabine, zidovudine). Nelfinavir does not affect early stages of the HIV replication cycle; however, the drug interferes with the production of infectious HIV and limits further infectious spread of the virus.

Other CAS

159989-65-8

Absorption Distribution and Excretion

Distribution of nelfinavir into body tissues and fluids has not been fully characterized. The volume of distribution of nelfinavir following oral administration in animals is 27 L/kg, suggesting extensive tissue distribution. Studies in rats indicate that, at 4 hours after oral administration of radiolabeled nelfinavir, concentrations of the drug in liver, lymph nodes, pancreas, kidney, lungs, submaxillary glands, heart, and spleen exceed concurrent plasma concentrations. Nelfinavir has been detected in brain tissue in rats.
Nelfinavir is greater than 98% bound to plasma proteins, mostly to albumin and alpha1-acid glycoprotein. It is present in the CSF at less than 1% of plasma concentrations, at least in part due to its extensive binding to plasma protein but perhaps also due to the P-glycoprotein at the blood-brain barrier.
Nelfinavir and its metabolites are eliminated primarily in feces, with less than 2% of the drug being excreted in the urine. Moderate or severe liver disease may prolong the half-life and increase plasma concentrations of the parent drug while lowering plasma concentrations of M8 /(a major hydroxy-t-butylamide metabolite)/.
Nelfinavir absorption is very sensitive to food effects; a moderate fat meal increases the AUC 2 to 3 fold, and higher concentrations are achieved with high fat meals.
For more Absorption, Distribution and Excretion (Complete) data for NELFINAVIR MESYLATE (8 total), please visit the HSDB record page.

Metabolism Metabolites

Nelfinavir undergoes oxidative metabolism in the liver primarily by CYP3A4, but also by CYP2C19 and CYP2D6. Its major hydroxy-t-butylamide metabolite (M8) has in vitro antiretroviral activity comparable to that of the parent drug but achieves plasma levels that are only 40% of nelfinavir levels. The M8 metabolite is generated primarily by CYP2C19.

Wikipedia

Nelfinavir mesylate

Drug Warnings

In adults, the most frequent adverse effect associated with nelfinavir therapy is mild to moderate diarrhea.
Rash has been reported in 13% of adults receiving nelfinavir in the recommended dosage in phase II/III clinical studies. Allergic reaction, dermatitis, folliculitis, fungal dermatitis, maculopapular rash, pruritus, sweating, and urticaria have occurred in less than 2% of adults receiving nelfinavir in clinical studies. Hypersensitivity reactions, including bronchospasm, moderate to severe rash, fever, and edema, possibly related to nelfinavir have been reported during postmarketing surveillance.
In phase II/III clinical studies, asthenia occurred in 1% of adults receiving the usual dosage of nelfinavir in conjunction with 2 nucleoside reverse transcriptase inhibitors. Anxiety, depression, dizziness, emotional lability, headache (including migraine headache), hyperkinesia, insomnia,malaise, paresthesia, seizures, sleep disorders, somnolence, and suicidal ideation have been reported in less than 2% of adults receiving nelfinavir in clinical studies.
Substantial increases in serum concentrations of AST (SGOT) or ALT (SGPT) (increase from normal baseline values to 5.1-10 times the usual normal value or increase from baseline values of 1.25-2.5 times the normal value to more than 10 times the usual normal value) occurred in up to 3% of adults receiving nelfinavir in clinical studies. Hepatitis, increases in serum alkaline phosphate concentrations, increases in Gamma-glutamyltransferase (GGT, GGTP) concentrations, or abnormal liver function test results have been reported in less than 2% of adults receiving nelfinavir in clinical studies.
For more Drug Warnings (Complete) data for NELFINAVIR MESYLATE (19 total), please visit the HSDB record page.

Biological Half Life

The plasma elimination half-life of nelfinavir in individuals 13 years of age and older is 3.5-5 hours.

Use Classification

Human drugs -> Antivirals for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: B.A. Dressman et al., WO 9509843; eidem, US 5484926 (1995, 1996 both to Agouron). /Nelfinavir/

General Manufacturing Information

Preparation: B.A. Dressman et al, US 5484926 (1995, 1996 both to Agouron). /Nelfinavir/

Storage Conditions

Commercially available nelfinavir mesylate tablets and oral powder should be stored at 15-30C.

Interactions

Exploiting protein homeostasis is a new therapeutic approach in cancer. Nelfinavir (NFV) is an HIV protease inhibitor that induces endoplasmic reticulum (ER) stress in cancer cells. Under conditions of ER stress, misfolded proteins are transported from the ER back to the cytosol for subsequent degradation by the ubiquitin-proteasome system. Bortezomib (BZ) is a proteasome inhibitor and interferes with degradation of misfolded proteins. Here, we show that NFV and BZ enhance proteotoxicity in non-small cell lung cancer (NSCLC) and multiple myeloma (MM) cells. The combination synergistically inhibited cell proliferation and induced cell death. Activating transcription factor (ATF)3 and CCAAT-enhancer binding protein homologous protein (CHOP), markers of ER stress, were rapidly increased, and their siRNA-mediated knockdown inhibited cell death. Knockdown of double-stranded RNA activated protein kinase-like ER kinase, a signal transducer in ER stress, significantly decreased apoptosis. Pretreatment with the protein synthesis inhibitor, cycloheximide, decreased levels of ubiquitinated proteins, ATF3, CHOP, and the overall total cell death, suggesting that inhibition of protein synthesis increases cell survival by relieving proteotoxic stress. The NFV/BZ combination inhibited the growth of NSCLC xenografts, which correlated with the induction of markers of ER stress and apoptosis. Collectively, these data show that NFV and BZ enhance proteotoxicity in NSCLC and MM cells, and suggest that this combination could tip the precarious balance of protein homeostasis in cancer cells for therapeutic gain.
Competition for the cytochrome p450 enzyme CYP3A by nelfinavir may inhibit the metabolism of these medications /amiodarone, astemizole, cisapride, ergot derivatives, midazolam, quinidine, terfenadine, triazolam/ and create the potential for serious and/or life threatening cardiac arrhythmias or prolonged sedation; concurrent use is not recommended.
Concurrent use /with lamivudine/ causes a 10% increase in the AUC of lamivudine.
Concurrent administration /of oral contraceptives such as: ethinyl estradiol or norethindrone/ with nelfinavir causes a decrease in the plasma concentrations of these medications; alternate or additional contraceptive measures should be used.
For more Interactions (Complete) data for NELFINAVIR MESYLATE (10 total), please visit the HSDB record page.

Dates

Modify: 2023-09-13
1: Tebas P, Powderly WG. Nelfinavir mesylate. Expert Opin Pharmacother. 2000;1(7):1429‐1440. doi:10.1517/14656566.1.7.1429
2: Sanchez CG, Molinski SV, Gongora R, et al. The Antiretroviral Agent Nelfinavir Mesylate: A Potential Therapy for Systemic Sclerosis. Arthritis Rheumatol. 2018;70(1):115‐126. doi:10.1002/art.40326
3: Pai VB, Nahata MC. Nelfinavir mesylate: a protease inhibitor. Ann Pharmacother. 1999;33(3):325‐339. doi:10.1345/aph.18089
4: Kamboj S, Sethi S, Rana V. A spray dried Nelfinavir Mesylate particles for enhanced oral bioavailability: Systematic formulation optimization and in-vivo performance. Colloids Surf B Biointerfaces. 2019;176:288‐299. doi:10.1016/j.colsurfb.2019.01.006
5: Belubbi T, Shevade S, Dhawan V, et al. Lipid Architectonics for Superior Oral Bioavailability of Nelfinavir Mesylate: Comparative in vitro and in vivo Assessment. AAPS PharmSciTech. 2018;19(8):3584‐3598. doi:10.1208/s12249-018-1156-3
6: Musarrat F, Chouljenko V, Dahal A, et al. The anti-HIV Drug Nelfinavir Mesylate (Viracept) is a Potent Inhibitor of Cell Fusion Caused by the SARS-CoV-2 Spike (S) Glycoprotein Warranting further Evaluation as an Antiviral against COVID-19 infections [published online ahead of print, 2020 May 6]. J Med Virol. 2020;10.1002/jmv.25985. doi:10.1002/jmv.25985
7: Singh P, Mehrotra R, Bakhshi AK. Stress degradation studies of nelfinavir mesylate by Fourier transform infrared spectroscopy. J Pharm Biomed Anal. 2010;53(3):287‐294. doi:10.1016/j.jpba.2010.03.030
8: Pozniak A, Müller L, Salgo M, Jones JK, Larson P, Tweats D. Elevated ethyl methanesulfonate (EMS) in nelfinavir mesylate (Viracept, Roche): overview. AIDS Res Ther. 2009;6:18. Published 2009 Aug 6. doi:10.1186/1742-6405-6-18
9: Moretton MA, Taira C, Flor S, et al. Novel nelfinavir mesylate loaded d-α-tocopheryl polyethylene glycol 1000 succinate micelles for enhanced pediatric anti HIV therapy: In vitro characterization and in vivo evaluation. Colloids Surf B Biointerfaces. 2014;123:302‐310. doi:10.1016/j.colsurfb.2014.09.031
10: Kaldor SW, Kalish VJ, Davies JF 2nd, et al. Viracept (nelfinavir mesylate, AG1343): a potent, orally bioavailable inhibitor of HIV-1 protease. J Med Chem. 1997;40(24):3979‐3985. doi:10.1021/jm9704098

Explore Compound Types